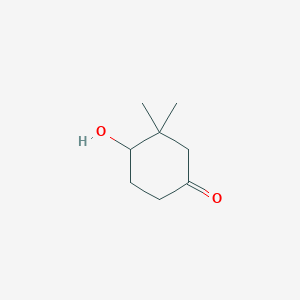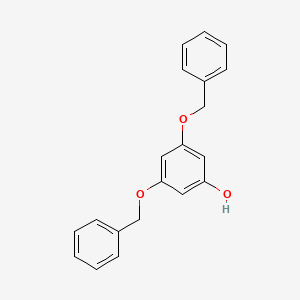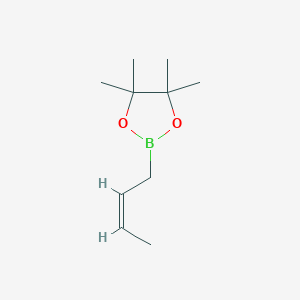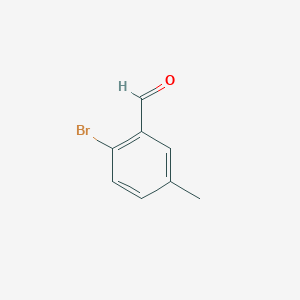
4-Hydroxy-3,3-dimethylcyclohexanone
Übersicht
Beschreibung
4-Hydroxy-3,3-dimethylcyclohexanone is an organic compound with the molecular formula C8H14O2. It is a key intermediate in the synthesis of various chemical compounds, including inhibitors of human acetylcholinesterase (hAChE) . This compound is notable for its unique structure, which includes a hydroxyl group and two methyl groups attached to a cyclohexanone ring.
Wirkmechanismus
Target of Action
The primary target of 4-Hydroxy-3,3-dimethylcyclohexanone is the human Acetylcholinesterase (hAChE) enzyme . hAChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
It’s known that hache inhibitors typically work by binding to the active site of the enzyme, preventing it from interacting with acetylcholine and thus inhibiting its breakdown .
Biochemical Pathways
The compound is involved in the cholinergic pathway, where it inhibits the breakdown of acetylcholine by hAChE. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
By inhibiting hAChE and increasing acetylcholine levels, this compound can enhance cholinergic transmission. This can have various effects depending on the specific neural pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with hAChE .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Hydroxy-3,3-dimethylcyclohexanone involves the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione using baker’s yeast . The process includes the following steps:
- Dissolve 2,2-dimethylcyclohexane-1,3-dione in ethanol.
- Add the solution to a fermenting mixture of water, sucrose, and baker’s yeast.
- Stir the mixture at 30°C for 40-48 hours.
- Extract the product using ethyl acetate and purify it through filtration and drying.
Industrial Production Methods: Industrial production methods for this compound typically involve similar microbial reduction processes but on a larger scale, with optimized conditions for higher yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3,3-dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 4-Oxo-3,3-dimethylcyclohexanone.
Reduction: 4-Hydroxy-3,3-dimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,3-dimethylcyclohexanone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A simpler analog without the hydroxyl and methyl groups.
4-Hydroxycyclohexanone: Lacks the additional methyl groups.
3,3-Dimethylcyclohexanone: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-3,3-dimethylcyclohexanone is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
Eigenschaften
IUPAC Name |
4-hydroxy-3,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFGDBEVBAUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467583 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888325-29-9 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














